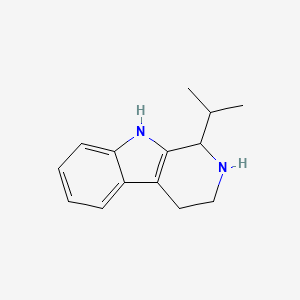

1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,1-disubstituted 1,2,3,4-tetrahydro-β-carbolines has been effectively achieved through a trifluoroacetic acid-catalyzed Pictet-Spengler reaction. This method utilizes titanium(IV) isopropoxide as an imination reagent, which reacts with keto imines prepared from tryptamine and various ketones. The process is conducted under a one-pot procedure, providing a convenient and general approach for preparing a range of tetrahydro-β-carboline derivatives .

Molecular Structure Analysis

While the specific molecular structure analysis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline is not detailed in the provided papers, the general structure of tetrahydro-β-carbolines is characterized by a core indole framework fused with a cyclohexane ring. The synthesis methods described in the papers suggest that the molecular complexity and the formation of quaternary stereogenic centers can be controlled through the reaction conditions .

Chemical Reactions Analysis

The papers describe innovative methods for synthesizing tetrahydro-β-carbolines. One method involves a tandem sequence catalyzed by ruthenium hydride/Brønsted acid, which isomerizes allylic amides to N-acyliminium ion intermediates. These intermediates are then trapped by a tethered indole nucleophile. This provides an "aldehyde-free" alternative to the classical Pictet-Spengler reaction and allows for the rapid generation of molecular complexity. Additionally, the Suzuki cross-coupling reaction can be integrated into this sequence for further structural elaboration .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline are not explicitly discussed in the provided papers. However, the general properties of tetrahydro-β-carbolines can be inferred to some extent. These compounds are likely to exhibit properties typical of heterocyclic amines, including basicity and potential for various chemical transformations. The presence of substituents such as the isopropyl group can influence the lipophilicity, solubility, and overall reactivity of the molecule .

Aplicaciones Científicas De Investigación

1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound with the molecular formula C14H18N2 . It’s a solid substance at room temperature .

- Tetrahydro-beta-carbolines , which “1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline” is a derivative of, are known to be serotonin reuptake inhibitors . This means they can increase the levels of serotonin in the brain, making them potentially useful in the treatment of depression and anxiety disorders .

- Tryptoline , also known as tetrahydro-beta-carboline, is a natural organic derivative of beta-carboline . It is an alkaloid chemically related to tryptamines. Derivatives of tryptoline have a variety of pharmacological properties and are known collectively as tryptolines .

- Tetrahydro-beta-carbolines , which “1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline” is a derivative of, are known to be serotonin reuptake inhibitors . This means they can increase the levels of serotonin in the brain, making them potentially useful in the treatment of depression and anxiety disorders .

- Tryptoline , also known as tetrahydro-beta-carboline, is a natural organic derivative of beta-carboline . It is an alkaloid chemically related to tryptamines. Derivatives of tryptoline have a variety of pharmacological properties and are known collectively as tryptolines .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-9(2)13-14-11(7-8-15-13)10-5-3-4-6-12(10)16-14/h3-6,9,13,15-16H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFOWSMYMVVVLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=C(CCN1)C3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344686 |

Source

|

| Record name | 1-(Propan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline | |

CAS RN |

6650-04-0 |

Source

|

| Record name | 1-(Propan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Aminothiazolo[5,4-b]pyridine](/img/structure/B1330656.png)